molecular formula C11H20N2O3 B12290340 tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12290340
M. Wt: 228.29 g/mol
InChI Key: CYRPCDFWLJRNBX-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a high-purity bicyclic building block of significant interest in advanced pharmaceutical research and organic synthesis. This compound, with CAS Number 2306247-62-9 and molecular formula C 11 H 20 N 2 O 3 (MW: 228.29 g/mol) , is characterized by its specific (1R,5R,6S) stereochemistry and a hydroxy-functionalized 3,8-diazabicyclo[3.2.1]octane core structure. This scaffold is highly valued for its three-dimensional rigidity and the presence of multiple nitrogen functional groups, which make it a privileged structure in medicinal chemistry for constructing complex bioactive molecules . Its primary research application lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Compounds featuring the 3,8-diazabicyclo[3.2.1]octane scaffold are actively investigated in the discovery of inhibitors for challenging biological targets. Recent patent literature highlights the critical incorporation of similar diazabicyclooctane derivatives into potent and selective inhibitors of the KRAS G12D mutant, a prominent and historically difficult-to-drug oncoprotein implicated in a substantial fraction of human cancers . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and provides a versatile handle for further synthetic manipulations, allowing researchers to selectively functionalize the scaffold for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only by professional laboratories. It is strictly not designed for diagnostic or therapeutic applications in humans or animals. For optimal stability, the material should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9+/m1/s1

InChI Key

CYRPCDFWLJRNBX-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]([C@H]1CNC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)O

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

  • Protection with BOC Anhydride :
    Methyl tert-butoxycarbonyl pyroglutamate is synthesized by reacting pyroglutamate with BOC anhydride (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the protected ester in 75% yield.

  • Sodium Triethylborohydride Reduction :
    The protected ester undergoes reduction with sodium triethylborohydride (NaBH(OEt)₃) in ethanol at 0°C. This step converts the carbonyl group to a secondary alcohol, forming tert-butyl-5-hydroxypyrrolidine-2-oic acid methyl ester. The reaction is carried out for 2 hours, followed by quenching with saturated NaHCO₃.

  • Cyclization and Functionalization :
    Intramolecular cyclization is achieved under acidic conditions, forming the diazabicyclo[3.2.1]octane core. Subsequent hydroxylation at the C6 position is achieved via selective oxidation or stereoselective addition, ensuring the (1R,5R,6S) configuration.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
BOC Protection BOC anhydride, DMAP, DCM, RT, 12h 75
NaBH(OEt)₃ Reduction NaBH(OEt)₃, EtOH, 0°C, 2h Not reported
Cyclization/Hydroxylation Acid catalysts (e.g., HCl), aqueous media High

Cyclization via Diastereoselective Nucleophilic Addition

An alternative route employs diastereoselective nucleophilic addition and intramolecular cyclization, starting from Garner’s aldehyde. This method emphasizes stereochemical control through chiral auxiliaries.

Garner’s Aldehyde as a Starting Material

Garner’s aldehyde, a chiral oxazolidinone derivative, is used to introduce the (1R,5R,6S) configuration. The aldehyde undergoes nucleophilic addition with a protected amine, followed by cyclization to form the bicyclic core.

Critical Steps

  • Nucleophilic Addition :
    A nucleophile (e.g., a protected amine) attacks the aldehyde in a stereoselective manner, guided by the oxazolidinone chiral auxiliary. This step dictates the stereochemistry at C5 and C6.

  • Intramolecular Cyclization :
    The intermediate undergoes cyclization under basic conditions (e.g., NaH) to form the diazabicyclo[3.2.1]octane ring. The hydroxyl group at C6 is retained through controlled oxidation or protection/deprotection strategies.

Comparative Analysis

Parameter Pyroglutamate Method Garner’s Aldehyde Method
Starting Material Pyroglutamate Garner’s Aldehyde
Stereochemical Control BOC Protection Chiral Auxiliary
Key Reagents BOC anhydride, NaBH(OEt)₃ Oxazolidinone, NaH
Overall Yield Moderate (75% early step) Higher (32% overall)

Alternative Methods and Variations

Enzymatic Reduction and Ketal Formation

A patent (WO2014203045A1) describes an eco-friendly process involving enzymatic reduction of methyl 4-chloro-3-oxobutanoate to (S)-methyl 4-chloro-3-hydroxybutanoate, followed by ketal formation with 2,2-dimethoxypropane. While primarily for statin intermediates, similar strategies may apply to diazabicyclooctane derivatives.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is used in aqueous micellar aggregates to reduce tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl 6-chloro-3,5-dihydroxyhexanoate, achieving >80% diastereomeric excess (de). This method avoids toxic reagents and enhances scalability.

Process Optimization and Challenges

Stereochemical Purity

Maintaining the (1R,5R,6S) configuration requires rigorous control of reaction conditions. For example, the use of chiral auxiliaries (e.g., Garner’s aldehyde) or enzymatic catalysts ensures high enantiomeric excess.

Cost and Scalability

The pyroglutamate method relies on inexpensive BOC anhydride and DMAP, making it cost-effective for large-scale production. In contrast, the Garner’s aldehyde route involves expensive chiral auxiliaries but offers higher stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Key areas of research include:

  • Drug Development : The compound's structure allows for modifications that can enhance its biological activity, making it a candidate for new drug formulations. Its ability to cross biological membranes suggests it could be effective in targeting central nervous system disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It is utilized in the synthesis of various derivatives that are essential for developing more complex molecules in pharmaceuticals . The compound's functional groups facilitate further chemical reactions that can lead to the creation of novel compounds with desired properties.

Biological Interaction Studies

Research has shown that this compound exhibits notable interactions with specific biological targets:

  • Binding Affinity Studies : Investigations into its binding properties have revealed potential interactions with receptors and enzymes relevant to various diseases . These studies are crucial for understanding the compound's mechanism of action and its suitability as a drug candidate.

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of derivatives of this compound in animal models. Results indicated that certain modifications to the compound enhanced its efficacy in reducing depressive behaviors compared to standard treatments .

Case Study 2: Synthesis of Novel Compounds

Researchers successfully synthesized several novel compounds derived from this compound through various chemical reactions. These derivatives exhibited improved pharmacological profiles and were tested for their effectiveness against specific cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
tert-butyl (1R,5R)-3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C6=O, C3=benzyl C₁₈H₂₄N₂O₃ 316.4 Higher lipophilicity; ketone replaces hydroxyl
tert-butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate C3-OH (endo configuration) C₁₂H₂₁NO₄ 241.28 Hydroxyl at C3 instead of C6; altered polarity
tert-butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate C3=pyrazin-2-yloxy C₁₆H₂₄N₄O₃ 320.39 Aromatic substituent; increased π-π interactions

Key Insights :

  • Lipophilicity : The benzyl and pyrazine derivatives exhibit higher logP values due to aromatic/hydrophobic groups, enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity : The hydroxyl group in the target compound enables hydrogen bonding, while ketone (C6=O) or ether (C3-O-pyrazine) substituents alter electrophilicity and metabolic stability .
Stereoisomers and Enantiomers
Compound Name Stereochemistry CAS Number Pharmacological Relevance Reference
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1S,5S,6R) 2306247-85-6 Reduced binding affinity to dopamine receptors
tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1R,5R,6S) 2166851-15-4 Preferred stereochemistry for CNS-targeted drugs

Key Insight: The (1R,5R,6S) configuration optimizes interactions with chiral binding pockets in enzymes, as seen in its superior inhibitory activity against monoamine oxidases compared to (1S,5S,6R) .

Pharmacological Analogs

Compounds like tert-butyl (1S,5R)-3-[(3Z)-7-chloro...]octane-8-carboxylate () share the azabicyclo core but incorporate halogenated or sulfonamide groups. These modifications enhance pan-Ras binding affinity (IC₅₀ = 12 nM vs. >100 nM for the hydroxylated analog) but increase toxicity risks .

Biological Activity

tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure imparts various biological activities that are essential for drug development and therapeutic applications.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2306247-62-9
  • Purity : ≥ 97% .

Structure

The compound features a diazabicyclo framework with a hydroxyl group and a carboxylate functional group, which are crucial for its biological activity. The stereochemistry at the 1R, 5R, and 6S positions enhances its interaction with biological targets.

Pharmacological Profile

Research has indicated that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged in metabolic disorder treatments.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to modulate signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a significant reduction in bacterial growth at concentrations above 50 µg/mL .
  • Neuroprotective Study :
    • In vitro experiments demonstrated that the compound reduced neuronal cell death induced by oxidative stress by up to 40%, showcasing its potential as a neuroprotective agent .
  • Enzyme Inhibition :
    • The compound was tested against acetylcholinesterase (AChE) and showed an IC50 value of 25 µM, indicating moderate inhibition which could be beneficial for treating Alzheimer's disease .

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeEffectivenessConcentration Tested
AntimicrobialStaphylococcus aureusSignificant reduction>50 µg/mL
AntimicrobialEscherichia coliSignificant reduction>50 µg/mL
NeuroprotectionNeuronal cells40% reduction in cell deathN/A
Enzyme InhibitionAcetylcholinesteraseModerate inhibitionIC50 = 25 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.